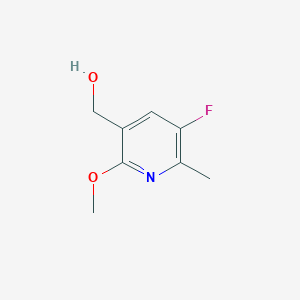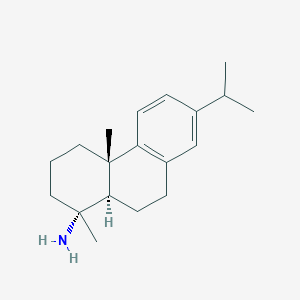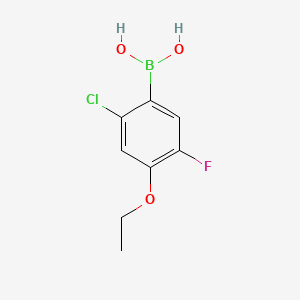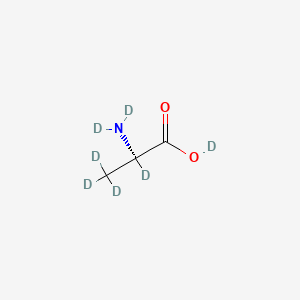
6-Fluoro isatinic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro isatinic anhydride can be achieved through several methods. One common approach involves the cyclization of anthranilic acids using phosgene, triphosgene, or ethyl chloroformate as the source of the carbonyl group . Another method involves the catalytic carbonylation of substituted anilines with carbon monoxide using palladium (II) catalysts . Additionally, the transformation of phthalic anhydride derivatives through reactions with trimethylsilyl azide can also yield isatoic anhydride derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental considerations. The use of phosgene and its analogs, although effective, is often avoided due to their high toxicity .
Análisis De Reacciones Químicas
Types of Reactions: 6-Fluoro isatinic anhydride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions can be carried out using nucleophiles like amines and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxo derivatives, while reduction can produce different reduced forms of the compound .
Aplicaciones Científicas De Investigación
6-Fluoro isatinic anhydride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Fluoro isatinic anhydride involves its interaction with specific molecular targets and pathways. For example, isatin derivatives are known to inhibit monoamine oxidase enzymes, which play a key role in the catabolism of neuroamines . By inhibiting these enzymes, this compound can increase the levels of neurotransmitters such as dopamine in the brain, potentially offering therapeutic benefits for neurodegenerative diseases .
Comparación Con Compuestos Similares
Isatin: The parent compound, known for its pharmacological activity and use in synthetic chemistry.
Oxindole: A structurally similar compound with different chemical properties and applications.
Phthalimide: Another related compound used in the synthesis of various nitrogen-containing heterocycles.
Uniqueness: This fluorine substitution can significantly alter the compound’s electronic properties, making it more suitable for specific reactions and applications compared to its non-fluorinated counterparts .
Propiedades
Fórmula molecular |
C18H6F2N2O7 |
|---|---|
Peso molecular |
400.2 g/mol |
Nombre IUPAC |
(6-fluoro-2,3-dioxoindole-1-carbonyl) 6-fluoro-2,3-dioxoindole-1-carboxylate |
InChI |
InChI=1S/C18H6F2N2O7/c19-7-1-3-9-11(5-7)21(15(25)13(9)23)17(27)29-18(28)22-12-6-8(20)2-4-10(12)14(24)16(22)26/h1-6H |
Clave InChI |
JIYXFJRYDCIXAL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1F)N(C(=O)C2=O)C(=O)OC(=O)N3C4=C(C=CC(=C4)F)C(=O)C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Methoxyphenyl)methoxy]benzoic acid](/img/structure/B14032921.png)







![N-[(3-bromo-4-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14032981.png)




